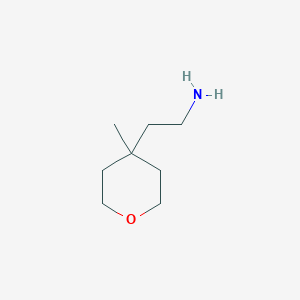
Pyrazineacetamide, thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazineacetamide, thio-: is an organosulfur compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazineacetamide, thio- typically involves the reaction of pyrazine derivatives with thioamide precursors. One common method is the acylation of thiols (thiolation), where thiols react with acylating agents to form thioamides . Another approach involves the use of sulfuration agents to introduce the thioamide group into the pyrazine ring .
Industrial Production Methods: Industrial production of pyrazineacetamide, thio- often employs efficient and scalable methods such as the use of thioesters and thioacids. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Pyrazineacetamide, thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The thioamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, pyrazineacetamide, thio- is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Pyrazineacetamide, thio- is investigated for its potential therapeutic applications, including its use as an antitubercular agent. It is believed to interfere with the synthesis of fatty acids in Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .
Industry: In the industrial sector, pyrazineacetamide, thio- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of pyrazineacetamide, thio- involves its conversion to the active form, pyrazinoic acid, within the target organism. This conversion is facilitated by the enzyme pyrazinamidase. Pyrazinoic acid then interferes with the synthesis of fatty acids, which are essential for the growth and replication of the target organism . The compound also targets multiple pathways, including energy production and trans-translation, contributing to its overall antimicrobial activity .
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares structural similarities with pyrazineacetamide, thio-.
Thiosemicarbazide: Another thioamide compound with antimicrobial properties.
Thioacetamide: A thioamide used in various chemical reactions and industrial applications .
Uniqueness: Pyrazineacetamide, thio- is unique due to its dual functionality as both a pyrazine derivative and a thioamide. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
25948-03-2 |
|---|---|
Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
2-pyrazin-2-ylethanethioamide |
InChI |
InChI=1S/C6H7N3S/c7-6(10)3-5-4-8-1-2-9-5/h1-2,4H,3H2,(H2,7,10) |
InChI Key |
QAZYHXFDWRNVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)

![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)


![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)






![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
